4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of appropriate pyrimidine and phenyl precursors, possibly involving a methoxymethylating agent3.Molecular Structure Analysis
The molecular structure of this compound would be based on the pyrimidine ring, with the chlorophenyl and methoxymethyl groups attached at the 2 and 6 positions respectively4.
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrimidine ring and the substituent groups1.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorine atoms might make it relatively dense and possibly reactive2.Scientific Research Applications
Synthesis and Structural Analysis
Pyrimidine derivatives have been synthesized and characterized through various methods, with a particular focus on their crystal structures and potential applications in material science and pharmacology. For instance, the synthesis of pyrimidine derivatives using microwave irradiation and their structural characterization through X-ray diffraction techniques have been explored, revealing their potential in materials science due to unique conformational and electronic properties (Guo & Shun, 2004).
Antiviral and Antibacterial Properties
Some pyrimidine compounds have shown promising antiviral activities, especially against retroviruses, including human immunodeficiency virus (HIV). These findings indicate the potential of pyrimidine derivatives in developing new antiretroviral therapies (Hocková et al., 2003). Additionally, antibacterial properties of pyrimidine derivatives have been evaluated, showing activity against selected bacterial strains, which underscores their potential in addressing antibiotic resistance (Cieplik et al., 2008).
Nonlinear Optical (NLO) Applications
The exploration of thiopyrimidine derivatives for nonlinear optics (NLO) applications has demonstrated significant potential. Theoretical and experimental studies have shown that these compounds exhibit considerable NLO properties, making them suitable for optoelectronic and high-tech applications (Hussain et al., 2020).
Anticancer Activity
Research into pyrimidine derivatives has also included the investigation of their anticancer properties. For instance, the synthesis and biological evaluation of novel pyrimidine compounds have indicated moderate anticancer activity, suggesting their potential as chemotherapeutic agents (Jiu-fu et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity and the toxicity of its degradation products5.
Future Directions
Future research on this compound could involve exploring its potential uses, studying its reactivity, or developing methods for its synthesis3.
Please note that this is a general analysis based on the classes of compounds that “4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine” belongs to. For a detailed analysis, more specific information or experimental data would be needed.
properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAKXYRMIAPBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383624 | |
Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
CAS RN |
680214-63-5 | |
Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.